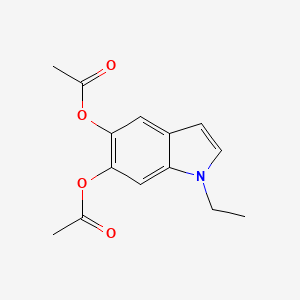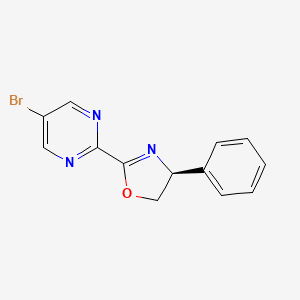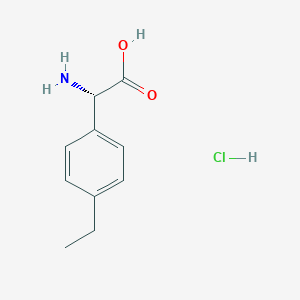
(Z)-2,3,4-Trihydroxycinnamic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(2,3,4-Trihydroxyphenyl)acrylic acid is an organic compound characterized by the presence of three hydroxyl groups attached to a phenyl ring and an acrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2,3,4-Trihydroxyphenyl)acrylic acid typically involves the condensation of 2,3,4-trihydroxybenzaldehyde with malonic acid in the presence of a base, such as pyridine or piperidine. The reaction is carried out under reflux conditions, and the product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of (Z)-3-(2,3,4-Trihydroxyphenyl)acrylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-3-(2,3,4-Trihydroxyphenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Reagents like acyl chlorides or alkyl halides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of esters or ethers, depending on the substituent.
Aplicaciones Científicas De Investigación
Chemistry
(Z)-3-(2,3,4-Trihydroxyphenyl)acrylic acid is used as a building block in the synthesis of various organic compounds. Its unique structure allows for the development of novel materials with specific properties.
Biology
In biological research, this compound is studied for its antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress, making it a potential candidate for therapeutic applications.
Medicine
The antioxidant properties of (Z)-3-(2,3,4-Trihydroxyphenyl)acrylic acid make it a promising compound for the development of drugs aimed at treating diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
Industry
In the industrial sector, (Z)-3-(2,3,4-Trihydroxyphenyl)acrylic acid is used in the formulation of cosmetics and skincare products due to its antioxidant properties. It can help in preventing skin aging and damage caused by environmental factors.
Mecanismo De Acción
The mechanism of action of (Z)-3-(2,3,4-Trihydroxyphenyl)acrylic acid involves its ability to donate hydrogen atoms from its hydroxyl groups to neutralize free radicals. This process prevents the radicals from causing cellular damage. The compound can also chelate metal ions, reducing their availability to participate in oxidative reactions.
Comparación Con Compuestos Similares
Similar Compounds
Caffeic Acid: Similar structure with two hydroxyl groups on the phenyl ring.
Ferulic Acid: Contains a methoxy group in addition to the hydroxyl groups.
Gallic Acid: Contains three hydroxyl groups but lacks the acrylic acid moiety.
Uniqueness
(Z)-3-(2,3,4-Trihydroxyphenyl)acrylic acid is unique due to the presence of three hydroxyl groups in specific positions on the phenyl ring, combined with an acrylic acid moiety. This structure imparts distinct antioxidant properties and reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H8O5 |
|---|---|
Peso molecular |
196.16 g/mol |
Nombre IUPAC |
(Z)-3-(2,3,4-trihydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H8O5/c10-6-3-1-5(2-4-7(11)12)8(13)9(6)14/h1-4,10,13-14H,(H,11,12)/b4-2- |
Clave InChI |
RHGWNBSOWGUGPA-RQOWECAXSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1/C=C\C(=O)O)O)O)O |
SMILES canónico |
C1=CC(=C(C(=C1C=CC(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(4-Methoxybenzyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12948317.png)


![4',5-Diphenyl-[1,4'-biimidazolidine]-2,2',4,5'-tetraone](/img/structure/B12948328.png)
![4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide](/img/structure/B12948334.png)









